![molecular formula C22H25NO4 B1366399 (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 193887-45-5](/img/structure/B1366399.png)
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid
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Overview
Description
“(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid” is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The successful application of the Arndt‐Eistert protocol starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield is reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone . The Fmoc group is a common protecting group used in peptide synthesis.Chemical Reactions Analysis
This compound is used in the preparation of stapled peptides by ring closing metathesis . Stapled peptides are a type of peptide that has been ‘stapled’ into a specific conformation using a synthetic linker. This can enhance the peptide’s stability and binding affinity.Scientific Research Applications
Peptide Synthesis
The compound is used as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Stability and Shelf-life
The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This makes it suitable for long-term storage and use in various research applications.
Precolumn Derivatization of Amines
It acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This allows for the separation and analysis of complex mixtures of amines.
4. Derivatizing Amino Acids for HPLC Analysis The compound is used for derivatizing amino acids for HPLC analysis . This helps in the identification and quantification of amino acids in a sample.
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds, such as 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrofuran-3-carboxylic acid .
Pharmaceutical Research
The compound is used in pharmaceutical research, particularly in the development of new drugs .
Mechanism of Action
Target of Action
Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid, also known as (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid, is primarily used as a protective group for amines and amino acids in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts by attaching to the amine group of amino acids, forming a protective layer that prevents unwanted side reactions during peptide synthesis . This protection is chemoselective, meaning it selectively reacts with certain functional groups over others .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group of amino acids, allowing for the successful formation of peptide bonds . This protection is a key step in the synthesis process, ensuring the correct sequence and structure of the resulting peptide .
Pharmacokinetics
Its role is more focused on the chemistry and reaction conditions of peptide synthesis .
Result of Action
The result of the compound’s action is the successful and efficient synthesis of peptides. By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . This leads to higher yields, easier peptide purification, and a more consistent impurity profile in crude peptides .
Action Environment
The compound’s action is influenced by the reaction conditions of peptide synthesis. For example, it has been reported to work efficiently in aqueous media under mild and catalyst-free conditions . The pH and presence of buffer ions can also influence the self-assembly of Fmoc-protected amino acids and peptides .
properties
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQUNUKPSDFFF-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464932 |
Source
|
Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid | |
CAS RN |
193887-45-5 |
Source
|
Record name | (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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